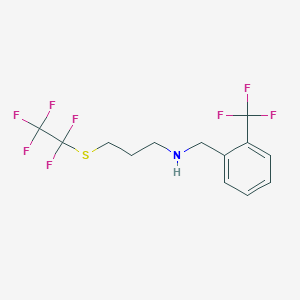![molecular formula C7H12O4S B12118865 2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide CAS No. 82813-85-2](/img/structure/B12118865.png)
2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with oxidizing agents to introduce the dioxole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, may also be employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Thieno[3,4-b]pyridine: Shares the thieno ring system but has a different arrangement of atoms, leading to distinct properties.
Uniqueness
Thieno[3,4-d]-1,3-dioxole, tetrahydro-2,2-dimethyl-,5,5-dioxide is unique due to its specific ring structure that combines sulfur and oxygen atoms, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals where these properties are advantageous.
Propiedades
Número CAS |
82813-85-2 |
|---|---|
Fórmula molecular |
C7H12O4S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide |
InChI |
InChI=1S/C7H12O4S/c1-7(2)10-5-3-12(8,9)4-6(5)11-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
AUVAYKUAZKEFGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2CS(=O)(=O)CC2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![Cyclohexylmethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12118815.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)


![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)
![2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12118846.png)

![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)

